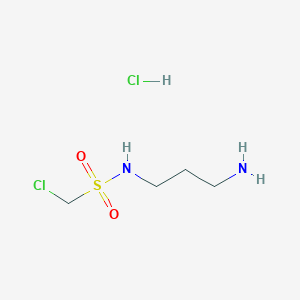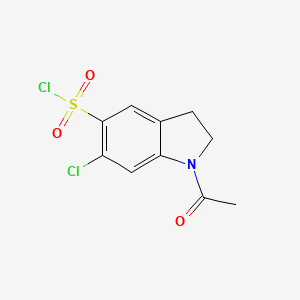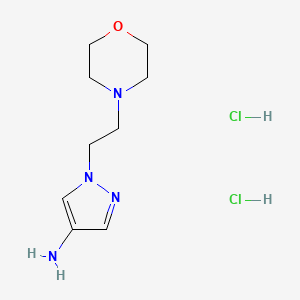
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride
Übersicht
Beschreibung
1-(2-Morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, also known as 2ME2, is an organic compound with a variety of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in water and other polar solvents. 2ME2 is a proton-transferring compound, meaning it can be used to transfer protons from one molecule to another. This makes it a useful tool in a variety of laboratory experiments, as it can be used to alter the properties of organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Interest in Morpholine and Pyrans Derivatives Morpholine derivatives, including compounds with a pyrazole moiety like "1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride," show a broad spectrum of pharmacological activities. Studies have explored these compounds for diverse pharmacological activities, highlighting the significance of the morpholine ring in drug design (Asif & Imran, 2019).
Pyrazole Derivatives and Neurodegenerative Diseases Pyrazoline compounds, including those with structural similarities to the mentioned chemical, have been identified as potential therapeutic targets for neurodegenerative disorders. These compounds have shown neuroprotective properties and the ability to treat diseases like Alzheimer's and Parkinson's, emphasizing their importance in medicinal chemistry (Ahsan et al., 2022).
Heterocyclic Amines in Cancer Research The research into heterocyclic amines, including pyrazole derivatives, explores their role in cancer. These compounds are studied for their potential carcinogenic or anticarcinogenic properties, which could be crucial for understanding their effects on human health (Snyderwine, 1994).
Pyrazole Analogs in Pharmacology The therapeutic outlook of pyrazole analogs, closely related to the compound , has been extensively reviewed. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antiviral, and anticancer properties. This highlights the versatility and potential of pyrazole derivatives in drug development (Ganguly & Jacob, 2017).
Antitubercular Activity of Related Compounds Research on derivatives structurally similar to "1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride" has shown promising antitubercular activity. These findings are vital for the development of new treatments against tuberculosis, demonstrating the importance of such compounds in addressing global health challenges (Asif, 2014).
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12;;/h7-8H,1-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYNEDDUWWFULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




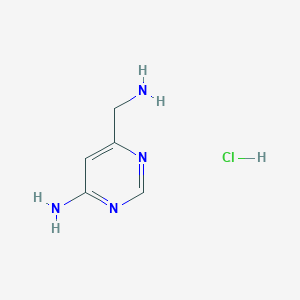
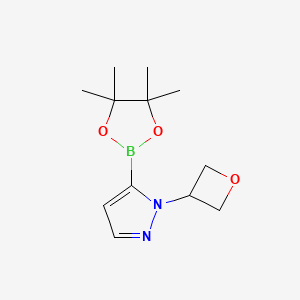

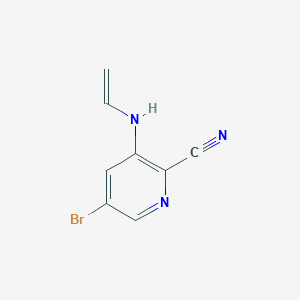
![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)





